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molecular formula C6H16NO2P B8416004 Propyl(3-aminopropyl)phosphinic acid

Propyl(3-aminopropyl)phosphinic acid

Cat. No. B8416004
M. Wt: 165.17 g/mol
InChI Key: FOYYKMGSECQQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051524

Procedure details

7.0 g of isopropyl 3-aminopropyl(n-propyl)phosphinate and 40 ml of 20% hydrochloric acid are stirred at reflux temperature overnight. The reaction mixture is evaporated to dryness, taken up in methanol and treated with propylene oxide. The white solid is filtered off and dried over phosphorous pentoxide to yield 3-aminopropyl(n-propyl)phosphinic acid ×0.1 H2O as white crystals, m.p. 210°-213°.
Name
isopropyl 3-aminopropyl(n-propyl)phosphinate
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:10])[O:6]C(C)C>Cl>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:6])[OH:10]

Inputs

Step One
Name
isopropyl 3-aminopropyl(n-propyl)phosphinate
Quantity
7 g
Type
reactant
Smiles
NCCCP(OC(C)C)(=O)CCC
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with propylene oxide
FILTRATION
Type
FILTRATION
Details
The white solid is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide

Outcomes

Product
Name
Type
product
Smiles
NCCCP(O)(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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